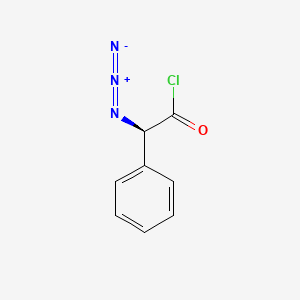
(R)-2-Azido-2-phenylacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Azido-2-phenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of an azido group (-N3) and a phenyl group attached to the acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-phenylacetyl chloride typically involves the reaction of ®-2-phenylglycine with sodium azide (NaN3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:
- ®-2-phenylglycine is first converted to its corresponding acyl chloride using thionyl chloride.
- The resulting ®-2-phenylacetyl chloride is then treated with sodium azide to introduce the azido group, forming ®-2-Azido-2-phenylacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-Azido-2-phenylacetyl chloride may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Azido-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of ®-2-amino-2-phenylacetyl chloride.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
®-2-Azido-2-phenylacetyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with azido groups for click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Azido-2-phenylacetyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or reduction, leading to the formation of various derivatives. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Phenylacetyl chloride: Lacks the azido group and is less reactive in cycloaddition reactions.
®-2-Azido-2-phenylacetic acid: Contains a carboxylic acid group instead of the acyl chloride moiety.
®-2-Azido-2-phenylacetamide: Contains an amide group instead of the acyl chloride moiety.
Uniqueness
®-2-Azido-2-phenylacetyl chloride is unique due to the presence of both the azido and acyl chloride functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and various research fields.
Propiedades
Número CAS |
35353-41-4 |
|---|---|
Fórmula molecular |
C8H6ClN3O |
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
(2R)-2-azido-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
Clave InChI |
NRSMVAFUFMOXFI-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


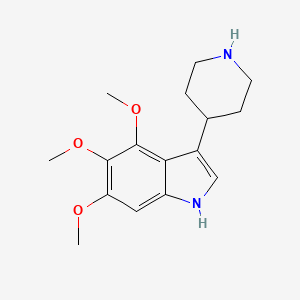
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)



![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
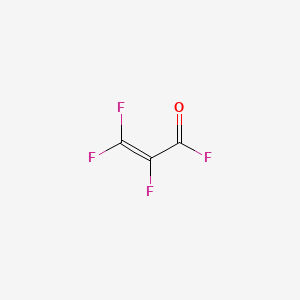
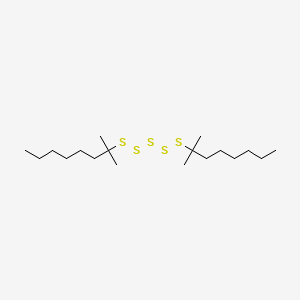
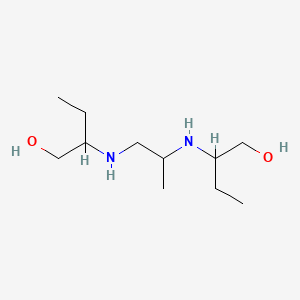




![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
